molecular formula C25H40N8O6 B1608883 3-Phenyllactyl-leucyl-arginyl-asparaginamide CAS No. 129536-35-2

3-Phenyllactyl-leucyl-arginyl-asparaginamide

Cat. No.: B1608883
CAS No.: 129536-35-2
M. Wt: 548.6 g/mol
InChI Key: VBBCPCFOGODDDM-VJANTYMQSA-N
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Description

3-Phenyllactyl-leucyl-arginyl-asparaginamide is a synthetic peptide compound with the molecular formula C25H40N8O6 . It is known for its complex structure, which includes a combination of amino acids and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyllactyl-leucyl-arginyl-asparaginamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Phenyllactyl-leucyl-arginyl-asparaginamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenyl group or the amino acid side chains, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce thiol-containing peptides.

Scientific Research Applications

3-Phenyllactyl-leucyl-arginyl-asparaginamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modifications.

    Biology: The compound is investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.

    Industry: It is used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of 3-Phenyllactyl-leucyl-arginyl-asparaginamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • L-β-Phenyllactoyl-Leu-Arg-Asn-NH2 · HCl
  • L-Aspartamide, (αS)-α-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- (9CI)

Uniqueness

3-Phenyllactyl-leucyl-arginyl-asparaginamide is unique due to its specific combination of amino acids and the presence of a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O6/c1-14(2)11-18(33-24(39)19(34)12-15-7-4-3-5-8-15)23(38)31-16(9-6-10-30-25(28)29)22(37)32-17(21(27)36)13-20(26)35/h3-5,7-8,14,16-19,34H,6,9-13H2,1-2H3,(H2,26,35)(H2,27,36)(H,31,38)(H,32,37)(H,33,39)(H4,28,29,30)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBCPCFOGODDDM-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926429
Record name 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-35-2
Record name 3-Phenyllactyl-leucyl-arginyl-asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129536352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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